molecular formula C16H16N5+ B12094156 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

Katalognummer: B12094156
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: LDICDPFUGWPYED-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile is a complex organic compound with a tetrazole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile typically involves the reaction of 2-methylphenylhydrazine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or alkyl groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile
  • 2,3-bis(2-chlorophenyl)-1H-tetrazol-1-ium-5-carbonitrile
  • 2,3-bis(2-methoxyphenyl)-1H-tetrazol-1-ium-5-carbonitrile

Uniqueness

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile is unique due to the presence of two 2-methylphenyl groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C16H16N5+

Molekulargewicht

278.33 g/mol

IUPAC-Name

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

InChI

InChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1

InChI-Schlüssel

LDICDPFUGWPYED-UHFFFAOYSA-O

Kanonische SMILES

CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.